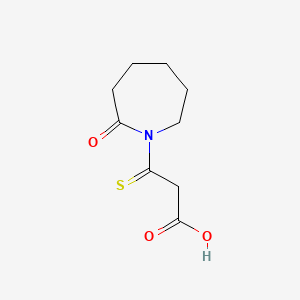
Difucosyllacto-N-neo-hexaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difucosyllacto-N-neo-hexaose: is a complex oligosaccharide found in human milk. It belongs to the family of human milk oligosaccharides, which are known for their beneficial effects on infant health. This compound is characterized by its unique structure, which includes multiple fucose residues attached to a lactose core. It plays a crucial role in the development of the infant gut microbiota and the immune system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Difucosyllacto-N-neo-hexaose involves multiple steps, including the glycosylation of lactose with fucose residues. The process typically requires the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific positions on the lactose molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired oligosaccharide.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases, allowing for the efficient production of the oligosaccharide. The fermentation process is followed by purification steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: Difucosyllacto-N-neo-hexaose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the properties of the oligosaccharide.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve low temperatures and anhydrous solvents.
Substitution: Common reagents include halogenating agents and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.
科学的研究の応用
Difucosyllacto-N-neo-hexaose has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in analytical techniques such as capillary electrophoresis and liquid chromatography.
Biology: It is studied for its role in the development of the infant gut microbiota and its prebiotic effects.
Medicine: It is investigated for its potential therapeutic applications in preventing infections and modulating the immune system.
Industry: It is used in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk.
作用機序
The mechanism of action of Difucosyllacto-N-neo-hexaose involves its interaction with specific receptors and pathways in the body. It acts as a prebiotic, promoting the growth of beneficial gut bacteria. It also has immunomodulatory effects, enhancing the maturation and function of the immune system. The molecular targets include various glycan-binding proteins and receptors on immune cells.
類似化合物との比較
Difucosyllacto-N-hexaose: Another fucosylated oligosaccharide with a similar structure but different glycosidic linkages.
Trifucosyllacto-N-hexaose: Contains an additional fucose residue compared to Difucosyllacto-N-neo-hexaose.
Disialyllactose-N-tetraose: A sialylated oligosaccharide with different biological properties.
Uniqueness: this compound is unique due to its specific glycosidic linkages and the presence of multiple fucose residues. These structural features contribute to its distinct biological activities and its role in promoting infant health.
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMQYFYWOWELN-CZDDXOQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N2O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)

